Cas no 2138232-23-0 (4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid)

4-[(4-Formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid is a bifunctional organic compound featuring both a formylpyrazole and a naphthalene carboxylic acid moiety. This structure offers versatile reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the formyl group enables further derivatization via condensation or nucleophilic addition reactions, while the carboxylic acid functionality allows for esterification, amidation, or metal coordination. Its rigid naphthalene backbone contributes to stability and potential π-stacking interactions, useful in material science applications. The compound’s well-defined reactivity profile and dual functional groups make it a practical building block for constructing complex molecular architectures.
4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid structure
2138232-23-0 structure
Product Name:4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid
CAS No:2138232-23-0
MF:C16H12N2O3
MW:280.27808380127
CID:5837568
PubChem ID:165800836
Update Time:2025-06-13

4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid
    • 2138232-23-0
    • EN300-731058
    • Inchi: 1S/C16H12N2O3/c19-10-11-7-17-18(8-11)9-12-5-6-15(16(20)21)14-4-2-1-3-13(12)14/h1-8,10H,9H2,(H,20,21)
    • InChI Key: FIEIHFKIYSPANW-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(CN2C=C(C=O)C=N2)=C2C=CC=CC2=1)=O

Computed Properties

  • Exact Mass: 280.08479225g/mol
  • Monoisotopic Mass: 280.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 72.2Ų

4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid Pricemore >>

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Additional information on 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid

Research Briefing on 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid (CAS: 2138232-23-0)

In recent years, the compound 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid (CAS: 2138232-23-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features combining a naphthalene core with a formylpyrazole moiety, has shown promising potential in various therapeutic applications. The latest research highlights its role as a versatile intermediate in the synthesis of bioactive molecules and its direct pharmacological activities.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a building block for designing kinase inhibitors. Researchers demonstrated that the aldehyde group at the 4-position of the pyrazole ring allows for facile derivatization via Schiff base formation, enabling the rapid generation of compound libraries. The naphthalene carboxylic acid moiety, meanwhile, contributes to improved solubility and target binding affinity, particularly in ATP-binding pockets of kinases.

Significant progress has been made in understanding the compound's physicochemical properties. Computational studies using density functional theory (DFT) calculations revealed that the molecule adopts a planar conformation in its lowest energy state, with intramolecular hydrogen bonding between the formyl oxygen and the naphthalene carboxylic acid proton. This conformation appears crucial for its biological activity, as confirmed by structure-activity relationship (SAR) studies on a series of analogs.

In oncology research, 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid has shown inhibitory activity against several cancer-associated kinases, including FLT3 and JAK2, with IC50 values in the low micromolar range. A recent patent application (WO2023056421) discloses derivatives of this compound exhibiting improved selectivity profiles, particularly for hematological malignancies. The lead compound from this series demonstrated 80% tumor growth inhibition in a xenograft model of acute myeloid leukemia at 50 mg/kg dose.

The compound's potential extends beyond oncology. A 2024 publication in ACS Chemical Neuroscience reported its activity as a modulator of neuroinflammatory pathways. The carboxylic acid group was found to interact with the allosteric site of microglial activation proteins, suggesting potential applications in neurodegenerative diseases. Researchers noted that the formyl group could be strategically modified to enhance blood-brain barrier penetration while maintaining the anti-inflammatory effects.

From a synthetic chemistry perspective, recent advances have improved the production scalability of 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid. A green chemistry approach developed by Zhang et al. (2023) achieved an 85% yield using water as the primary solvent and a recyclable palladium catalyst for the key coupling step between the pyrazole and naphthalene moieties. This development addresses previous challenges in large-scale synthesis while reducing environmental impact.

Ongoing research is exploring the compound's potential in targeted drug delivery systems. Its dual functionality (aldehyde and carboxylic acid) allows for conjugation with various nanocarriers while maintaining the ability to attach targeting ligands. Preliminary results show promise for creating pH-responsive drug delivery platforms that release therapeutic payloads specifically in tumor microenvironments.

In conclusion, 4-[(4-formyl-1H-pyrazol-1-yl)methyl]naphthalene-1-carboxylic acid (CAS: 2138232-23-0) represents a multifaceted chemical entity with diverse applications in drug discovery and development. Its unique structural features, combined with recent synthetic advancements and growing understanding of its biological activities, position it as a valuable scaffold for future therapeutic innovations. Further research is warranted to fully exploit its potential across various disease areas.

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